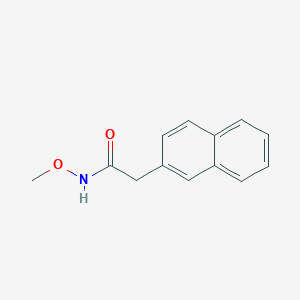![molecular formula C13H15N3O B14303252 2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide CAS No. 112178-50-4](/img/structure/B14303252.png)
2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide is an organic compound characterized by the presence of a phenyldiazenyl group attached to a cyclohexene ring, which is further substituted with a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide typically involves the diazotization of aniline derivatives followed by coupling with cyclohexene derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage. Common reagents used in this synthesis include sodium nitrite, hydrochloric acid, and cyclohexene derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides and amines are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo redox reactions, influencing cellular pathways and modulating biological activities. The compound’s effects are mediated through its ability to form reactive intermediates that interact with biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohex-2-en-1-one: A structurally related compound with a ketone group instead of a carboxamide group.
2-Cyclohexen-1-ol: Similar in structure but contains a hydroxyl group.
Cyclohexene: The parent hydrocarbon without any functional groups.
Uniqueness
2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical reactivity and biological activity. Its combination of a cyclohexene ring with a carboxamide group further enhances its versatility in various applications.
Eigenschaften
| 112178-50-4 | |
Molekularformel |
C13H15N3O |
Molekulargewicht |
229.28 g/mol |
IUPAC-Name |
2-phenyldiazenylcyclohexene-1-carboxamide |
InChI |
InChI=1S/C13H15N3O/c14-13(17)11-8-4-5-9-12(11)16-15-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,14,17) |
InChI-Schlüssel |
DRDCSUADSJVXQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=C(C1)C(=O)N)N=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol](/img/structure/B14303170.png)



![1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole](/img/structure/B14303221.png)

